molecular formula C30H25NO4 B11678678 ethyl 5-[(biphenyl-4-ylcarbonyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-[(biphenyl-4-ylcarbonyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11678678
M. Wt: 463.5 g/mol
InChI Key: ISZBNVWBCJBKTO-UHFFFAOYSA-N
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Description

ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a biphenyl moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The biphenyl moiety can be introduced through a Friedel-Crafts acylation reaction, followed by esterification to form the final ethyl ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .

Scientific Research Applications

ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in its biological activity . The biphenyl moiety may enhance its binding affinity and selectivity towards specific targets .

Properties

Molecular Formula

C30H25NO4

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(4-phenylbenzoyl)oxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C30H25NO4/c1-4-34-30(33)27-19(2)31(3)28-24-13-9-8-12-23(24)26(18-25(27)28)35-29(32)22-16-14-21(15-17-22)20-10-6-5-7-11-20/h5-18H,4H2,1-3H3

InChI Key

ISZBNVWBCJBKTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C)C

Origin of Product

United States

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